molecular formula C7H10N2 B13971050 Diaminophenylmethane CAS No. 4463-43-8

Diaminophenylmethane

Cat. No.: B13971050
CAS No.: 4463-43-8
M. Wt: 122.17 g/mol
InChI Key: DYFXGORUJGZJCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diaminophenylmethane is typically synthesized through the condensation reaction of aniline with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions . The general reaction scheme is as follows:

2C6H5NH2+CH2O(C6H4NH2)2CH2+H2O2C_6H_5NH_2 + CH_2O \rightarrow (C_6H_4NH_2)_2CH_2 + H_2O 2C6​H5​NH2​+CH2​O→(C6​H4​NH2​)2​CH2​+H2​O

In this reaction, two molecules of aniline react with one molecule of formaldehyde to form this compound and water as a byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process typically involves the use of continuous reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration . The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diaminophenylmethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of diaminophenylmethane involves its ability to act as a bidentate ligand, forming hydrogen bonds with its amine hydrogen atoms. This property allows it to participate in various non-covalent interactions, making it useful in the formation of complex polymer structures . The molecular targets and pathways involved include interactions with other aromatic compounds and the formation of stable polymer networks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diaminophenylmethane is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various polymers and resins. Its ability to form stable hydrogen bonds and participate in non-covalent interactions makes it particularly valuable in the production of high-performance materials .

Properties

CAS No.

4463-43-8

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

phenylmethanediamine

InChI

InChI=1S/C7H10N2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H,8-9H2

InChI Key

DYFXGORUJGZJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N)N

Origin of Product

United States

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